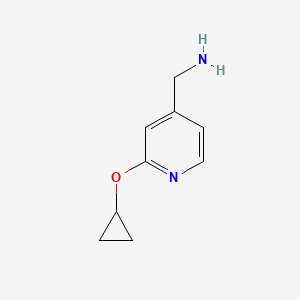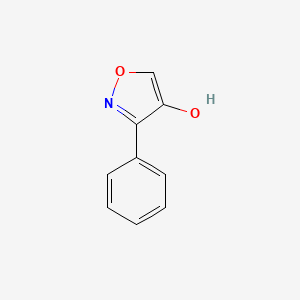
(R)-4-aminochromane-6-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-aminochromane-6-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a chromane ring, an amino group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-aminochromane-6-carboxylic acid hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes the asymmetric hydrogenation of a suitable precursor to introduce chirality, followed by functional group transformations to install the amino and carboxylic acid groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-4-aminochromane-6-carboxylic acid hydrochloride may involve large-scale asymmetric hydrogenation processes, utilizing chiral catalysts to ensure high enantiomeric purity. The subsequent steps include purification and crystallization to obtain the desired hydrochloride salt form.
化学反応の分析
Types of Reactions
®-4-aminochromane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, aldehydes, and various substituted amides.
科学的研究の応用
Chemistry
In chemistry, ®-4-aminochromane-6-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, ®-4-aminochromane-6-carboxylic acid hydrochloride has potential applications as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its chiral nature is particularly important for developing drugs with high specificity and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and ligands, which are essential for various asymmetric synthesis processes. Its stability and solubility as a hydrochloride salt make it suitable for large-scale applications.
作用機序
The mechanism of action of ®-4-aminochromane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
類似化合物との比較
Similar Compounds
(S)-4-aminochromane-6-carboxylic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-aminochromane-6-carboxylic acid: The non-chiral version of the compound, lacking the specific interactions provided by chirality.
Chromane derivatives: Compounds with similar chromane structures but different functional groups.
Uniqueness
®-4-aminochromane-6-carboxylic acid hydrochloride is unique due to its chiral nature, which allows for specific interactions with biological targets and the ability to introduce chirality into other molecules. This makes it a valuable compound for research and industrial applications where enantiomeric purity is crucial.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
(4R)-4-amino-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)/t8-/m1/s1 |
InChIキー |
WCHNXUHUVRIZIC-MRVPVSSYSA-N |
異性体SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)C(=O)O |
正規SMILES |
C1COC2=C(C1N)C=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


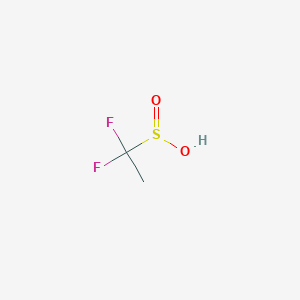
![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
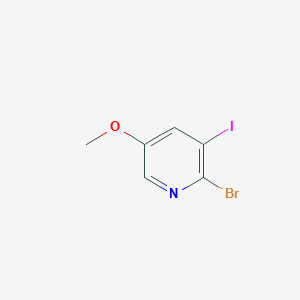

![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)

![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)

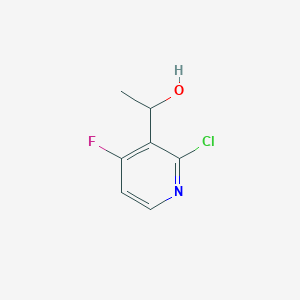
![(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12962978.png)
